N106 Significantly Increases Cardiomyocyte Contractility Compared to Vehicle Control
N106 demonstrates a significant, dose-dependent increase in peak shortening of isolated adult rat cardiomyocytes compared to vehicle (DMSO) control. At 10 µM, N106 increased peak shortening to 12.03±0.80%, versus 3.05±0.47% for DMSO [1]. This effect is also significant at lower concentrations (10 nM and 100 nM) [1].
| Evidence Dimension | Cell Contractility (Peak Shortening %) |
|---|---|
| Target Compound Data | 12.03 ± 0.80% (at 10 µM N106) |
| Comparator Or Baseline | 3.05 ± 0.47% (DMSO Vehicle) |
| Quantified Difference | +8.98 percentage points (approx. 4-fold increase) |
| Conditions | Isolated adult rat cardiomyocytes, video-based edge-detection system, 10 µM N106 concentration. |
Why This Matters
This large, statistically significant increase in contractility demonstrates a strong, functional inotropic effect in a relevant cardiac cell model, supporting N106's utility in heart failure research.
- [1] Kho, C., Lee, A., Jeong, D., Oh, J. G., Gorski, P. A., Fish, K., ... & Hajjar, R. J. (2015). Small-molecule activation of SERCA2a SUMOylation for the treatment of heart failure. Nature Communications, 6, 7229. View Source
